

A Technical Guide to the Spectroscopic Characterization of 2-Ethylfuran-3-carboxamide

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Compound of Interest

Compound Name: 2-Ethylfuran-3-carboxamide

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Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for **2-Ethylfuran-3-carboxamide** is not readily available in public databases and literature. This guide provides a detailed overview of the expected spectroscopic characteristics based on the analysis of structurally related compounds and general spectroscopic principles. It also includes standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data of 2-Ethylfuran-3-carboxamide

The following tables summarize the predicted and observed spectroscopic data for **2-Ethylfuran-3-carboxamide** and its key structural analogs: 2-Ethylfuran and Furan-3-carboxamide. These analogs provide a basis for predicting the spectral features of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H and ^{13}C NMR Data for **2-Ethylfuran-3-carboxamide** and Related Compounds

Compound	Nucleus	Predicted/Observed Chemical Shift (δ , ppm)	Notes
2-Ethylfuran-3-carboxamide	^1H	~7.4 (s, 1H, H5)	Aromatic proton adjacent to oxygen.
~6.5 (s, 1H, H4)	Aromatic proton adjacent to the carboxamide.		
~2.7 (q, 2H, CH ₂)	Methylene protons of the ethyl group.		
~1.2 (t, 3H, CH ₃)	Methyl protons of the ethyl group.		
~7.0-8.0 (br s, 2H, NH ₂)	Amide protons, broad signal, exchangeable with D ₂ O.[1]		
^{13}C	~165	C=O of the carboxamide.[1]	
~160	C2 of the furan ring.		
~145	C5 of the furan ring.		
~120	C3 of the furan ring.		
~110	C4 of the furan ring.		
~21	CH ₂ of the ethyl group.		
~12	CH ₃ of the ethyl group.		
2-Ethylfuran	^1H	7.28 (m, 1H)	Furan ring proton.[2]
6.26 (m, 1H)	Furan ring proton.[2]		
5.96 (m, 1H)	Furan ring proton.[2]		

2.64 (q, 2H)	Methylene protons.[2]		
1.22 (t, 3H)	Methyl protons.[2]		
¹³ C	160.7	C2 of furan.	
140.9	C5 of furan.		
110.0	C4 of furan.		
104.7	C3 of furan.		
21.3	CH ₂ of ethyl.		
12.3	CH ₃ of ethyl.		
Furan-3-carboxamide	¹ H	~8.0 (s, 1H)	H2 of furan.
~7.5 (t, 1H)	H5 of furan.		
~6.7 (d, 1H)	H4 of furan.		
~7.0-8.0 (br s, 2H)	NH ₂ protons.[1]		
¹³ C	~165	C=O of carboxamide. [1]	
~148	C2 of furan.		
~144	C5 of furan.		
~125	C3 of furan.		
~109	C4 of furan.		

Note: Predicted shifts are estimates based on additive rules and analysis of similar structures. Observed data for related compounds are cited.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for **2-Ethylfuran-3-carboxamide** and Related Compounds

Compound	Functional Group	Predicted/Observed Wavenumber (cm ⁻¹)	Intensity
2-Ethylfuran-3-carboxamide	N-H Stretch	3400-3200	Medium, two bands for primary amide
C-H Stretch (Aromatic)	3150-3100	Medium	
C-H Stretch (Aliphatic)	2980-2850	Medium to Strong	
C=O Stretch (Amide I)	~1670	Strong	
N-H Bend (Amide II)	~1620	Medium	
C=C Stretch (Furan Ring)	1600-1450	Medium to Weak	
C-O-C Stretch	1250-1050	Strong	Medium
2-Ethylfuran	C-H Stretch (Aromatic)	3120	
C-H Stretch (Aliphatic)	2970, 2930, 2870	Strong	
C=C Stretch (Furan Ring)	1590, 1500	Medium	
C-O-C Stretch	1150, 1010	Strong	Broad, Strong
Furan-3-carboxylic acid	O-H Stretch	3300-2500	
C-H Stretch (Aromatic)	3130	Medium	
C=O Stretch	1680	Strong	
C=C Stretch (Furan Ring)	1580, 1500	Medium	
C-O-C Stretch	1290, 1150	Strong	

Note: Predicted wavenumbers are based on characteristic group frequencies. Observed data for related compounds are from publicly available spectra.[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for **2-Ethylfuran-3-carboxamide** and Related Compounds

Compound	Ionization Mode	Predicted/Observed m/z	Fragment Interpretation
2-Ethylfuran-3-carboxamide	EI	139	[M] ⁺ • (Molecular Ion)
122	[M-NH ₃] ⁺ •		
111	[M-C ₂ H ₄] ⁺ • (from ethyl group) or [M-CO] ⁺ •		
95	[M-C ₂ H ₄ - O] ⁺ • or [M-CONH ₂] ⁺ •		
67	Furan ring fragment		
2-Ethylfuran	EI	96	[M] ⁺ • (Molecular Ion) [5]
81	[M-CH ₃] ⁺ [5]		
67	[M-C ₂ H ₅] ⁺ [5]		
53	Furan ring fragment [5]		
Furan-3-carboxylic acid	EI	112	[M] ⁺ • (Molecular Ion) [4] [6]
95	[M-OH] ⁺ [4] [6]		
67	[M-COOH] ⁺ [4] [6]		
39	Furan ring fragment [4] [6]		

Note: Predicted fragmentation patterns are based on common fragmentation pathways for amides and furans.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a novel compound such as **2-Ethylfuran-3-carboxamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For ^1H NMR, accurately weigh 5-20 mg of the sample. For ^{13}C NMR, a higher concentration of 20-50 mg is recommended.[\[7\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or CD_3OD) in a clean vial.[\[7\]](#) The choice of solvent should ensure complete dissolution and minimal interference with the analyte's signals.
 - Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[\[7\]](#)
 - Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[\[8\]](#)
 - The final sample height in the NMR tube should be approximately 4.0-5.0 cm.[\[7\]](#)
 - Cap the NMR tube securely to prevent solvent evaporation.[\[7\]](#)
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

- Tune and match the probe for the nucleus being observed (^1H or ^{13}C).
- Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation:
 - ATR-FTIR requires minimal sample preparation.[\[9\]](#)
 - For a solid sample, place a small amount (a few milligrams) directly onto the ATR crystal (commonly diamond).[\[10\]](#)
 - Apply pressure using the instrument's press arm to ensure good contact between the sample and the crystal.[\[11\]](#)
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.[\[10\]](#)
 - Place the sample on the crystal and acquire the sample spectrum.
 - The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.
 - After measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.[\[11\]](#)

Electron Ionization Mass Spectrometry (EI-MS)

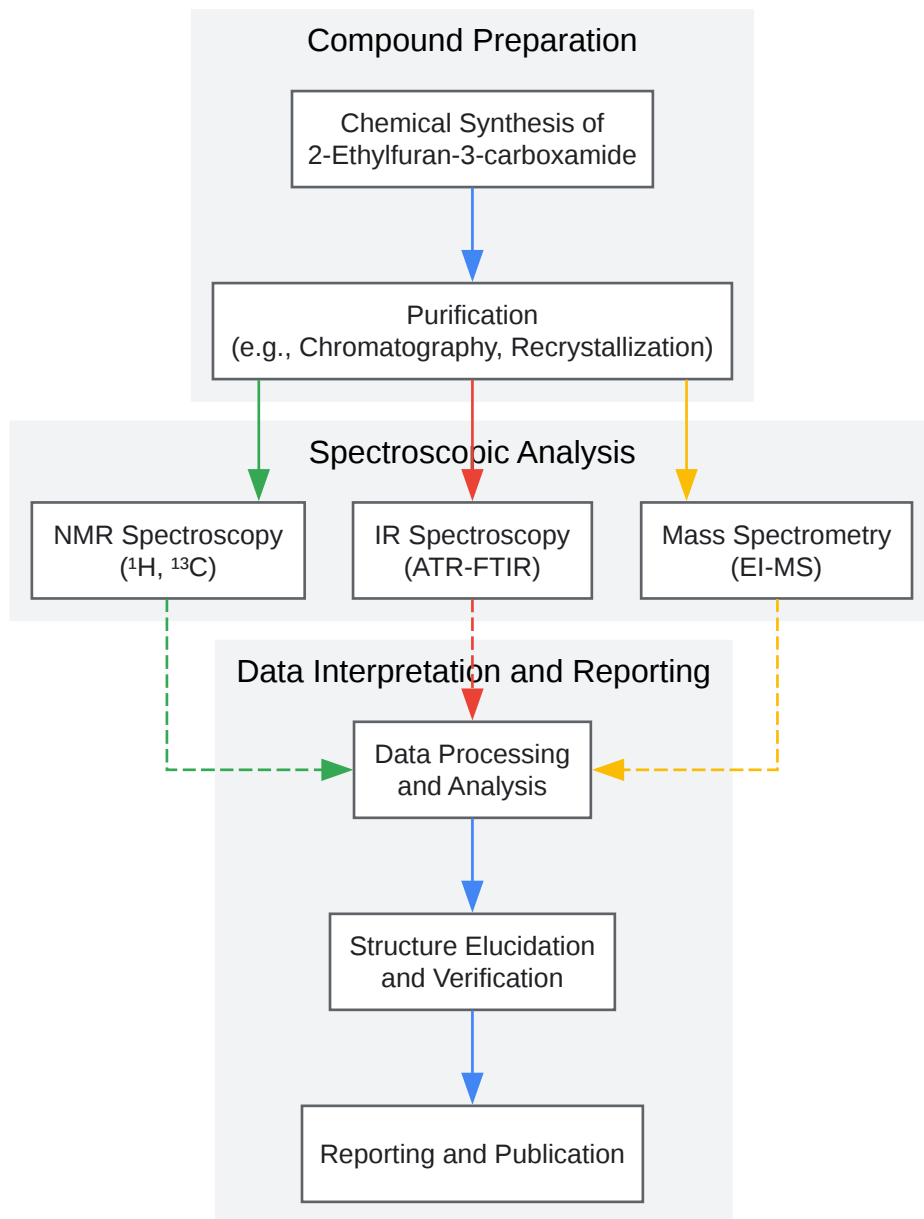
- Sample Introduction:
 - The sample must be introduced into the ion source in the gas phase.[\[12\]](#) For a solid sample like **2-Ethylfuran-3-carboxamide**, this is typically achieved using a direct insertion probe.

- A small amount of the sample is placed in a capillary tube at the end of the probe.
- The probe is inserted into the mass spectrometer through a vacuum lock.
- The probe is then heated to volatilize the sample directly into the ion source.[\[13\]](#)
- Ionization and Analysis:
 - In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[\[14\]](#)[\[15\]](#)
 - This bombardment ejects an electron from the molecule, forming a positively charged molecular ion ($M^{+\bullet}$) and causing extensive fragmentation.[\[14\]](#)[\[15\]](#)
 - The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Workflow for Spectroscopic Analysis of a Synthesized Compound



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Ethylfuran | C₆H₈O | CID 18554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Furan, 2-ethyl- [webbook.nist.gov]
- 4. 3-Furoic acid | C₅H₄O₃ | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Furan, 2-ethyl- [webbook.nist.gov]
- 6. 3-Furancarboxylic acid [webbook.nist.gov]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. agilent.com [agilent.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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